![molecular formula C23H21N3O3 B605544 6,7-Dimethoxy-~{n}-(2-Methyl-4-Phenoxy-Phenyl)quinazolin-4-Amine CAS No. 2002381-25-9](/img/structure/B605544.png)
6,7-Dimethoxy-~{n}-(2-Methyl-4-Phenoxy-Phenyl)quinazolin-4-Amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Novel modulator of KSR-dependent MAPK signaling, antagonizing RAF heterodimerization as well as the conformational changes required for phosphorylation and activation of KSR-bound MEK (mitogen-activated protein kinase)
APS-2-79 is a KSR-dependent MAPK modulator. APS-2-79 modulates KSR-dependent MAPK signalling by antagonizing RAF heterodimerization as well as the conformational changes required for phosphorylation and activation of KSR-bound MEK (mitogen-activated protein kinase kinase). APS-2-79 increased the potency of several MEK inhibitors specifically within Ras-mutant cell lines by antagonizing release of negative feedback signalling, demonstrating the potential of targeting KSR to improve the efficacy of current MAPK inhibitors. Co-targeting of enzymatic and scaffolding activities within Ras-MAPK signalling complexes is a therapeutic strategy for overcoming Ras-driven cancers.
科学的研究の応用
Inhibition of Oncogenic Ras Signaling
APS-2-79 is known to be a stabilizer of the Kinase suppressor of Ras (KSR) inactive state . This results in the inhibition of oncogenic Ras signaling . Ras proteins play a crucial role in cellular signal transduction, and their dysregulation can lead to the development of cancer .
Antagonizing the Ras–MAPK Pathway
The compound has been found to antagonize the Ras–MAPK pathway . The Ras–MAPK pathway is involved in the regulation of cell growth, differentiation, and survival . By antagonizing this pathway, APS-2-79 could potentially be used in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Enhancement of MEK Inhibitors
In cell lines with Ras mutations, APS-2-79 has been found to increase the potency of several MEK inhibitors . MEK inhibitors are a class of drugs that inhibit the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK), a key component of the MAPK/ERK pathway . These inhibitors are used in the treatment of various types of cancer .
Binding to the KSR Active Site
APS-2-79 has been found to bind to the KSR active site with an IC50 value of 120 nM . This suggests that the compound could potentially be used to modulate the activity of KSR, a protein that plays a key role in the MAPK signaling pathway .
Potential Use in Drug Development
Given its ability to modulate key signaling pathways involved in cell growth and survival, APS-2-79 could potentially be used in the development of new drugs for the treatment of diseases characterized by abnormal cell growth, such as cancer .
Research Tool in Cell Biology
Due to its effects on cellular signaling pathways, APS-2-79 can be used as a research tool in cell biology to study the role of these pathways in various cellular processes .
作用機序
Target of Action
APS-2-79 primarily targets the Kinase Suppressor of Ras (KSR) . KSR is a scaffold protein in the Mitogen-Activated Protein Kinase (MAPK) pathway . It plays a crucial role in the regulation of the MAPK signaling pathway, which is often deregulated in various cancers .
Mode of Action
APS-2-79 acts as a KSR-dependent MEK antagonist . It disrupts ATP biotin binding within the KSR2-MEK1 complex, achieving an inhibitory concentration (IC50) of 120 nM . This action stabilizes the inactive state of KSR, thereby antagonizing oncogenic Ras-MAPK signaling .
Biochemical Pathways
The primary biochemical pathway affected by APS-2-79 is the Ras-MAPK pathway . By stabilizing the inactive state of KSR, APS-2-79 inhibits the phosphorylation and activation of MEK, a key component of the MAPK pathway . This leads to the suppression of oncogenic Ras-MAPK signaling .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
APS-2-79 has been shown to suppress KSR-stimulated MEK and ERK phosphorylation . It also enhances the efficacy of the clinical MEK inhibitor trametinib within cancer cell lines containing K-Ras mutations . These actions suggest that APS-2-79 could be a potential therapeutic strategy for overcoming Ras-driven cancers .
特性
IUPAC Name |
6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23/h4-14H,1-3H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKZLFZZBGBOPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。